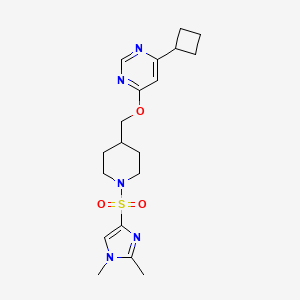phosphonium iodide CAS No. 475199-00-9](/img/structure/B3011240.png)
[2-(4-Chlorophenyl)-5-(2,6-dimethylmorpholino)-1,3-oxazol-4-yl](triphenyl)phosphonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Chlorophenyl)-5-(2,6-dimethylmorpholino)-1,3-oxazol-4-ylphosphonium iodide” is a chemical compound with the linear formula C33H31ClIN2O2P . Its molecular weight is 680.958 . It is part of a collection of rare and unique chemicals provided to early discovery researchers .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the available resources .Scientific Research Applications
Synthesis and Chemical Transformations
- This compound is used in synthesizing various phosphonium salts and ylides, contributing to advancements in organic chemistry. For example, a stabilized ylide Ph3P=CHCONHCOPh was synthesized, demonstrating the compound's utility in creating many-center phosphonium reagents (Brovarets et al., 2004).
- It also plays a role in the interaction with alkanolamines, leading to the formation of 4-oxazolylphosphonium salts, indicating its versatility in chemical reactions (Golovchenko et al., 2020).
Applications in Material Science
- This compound is instrumental in the synthesis of various metal complexes, as demonstrated in the creation of silver complexes, highlighting its potential in material science applications (Sharutin et al., 2016).
Potential in Medical Research
- A novel series of 1,3‐oxazol‐4‐yltriphenylphosphonium salts, similar in structure, has shown anticancer activity in vitro, suggesting the potential of these compounds in cancer research (Brusnakov et al., 2022).
- Similar phosphonium salts have been investigated for their ability to target cancer cell mitochondria, indicating a potential application in developing new anticancer drugs (Mironov et al., 2021).
Safety and Hazards
properties
IUPAC Name |
[2-(4-chlorophenyl)-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazol-4-yl]-triphenylphosphanium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31ClN2O2P.HI/c1-24-22-36(23-25(2)37-24)33-32(35-31(38-33)26-18-20-27(34)21-19-26)39(28-12-6-3-7-13-28,29-14-8-4-9-15-29)30-16-10-5-11-17-30;/h3-21,24-25H,22-23H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCCNOKNASVDTH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(C=C3)Cl)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31ClIN2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)-5-(2,6-dimethylmorpholino)-1,3-oxazol-4-yl](triphenyl)phosphonium iodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-fluorobenzamide](/img/structure/B3011157.png)


![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3011161.png)
![ethyl 2-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B3011162.png)


![[2-Oxo-2-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B3011166.png)


![1-(3,4-dimethylphenyl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B3011170.png)

![3-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B3011178.png)
